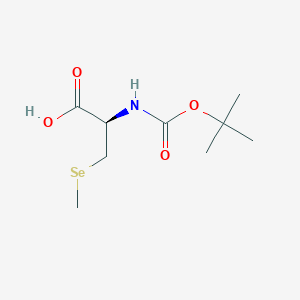
Boc-3-(Methylseleno)-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the methylseleno group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the reaction with methylselenol to introduce the methylseleno group. The reaction conditions usually involve mild acids or bases to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield . The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Boc-3-(Methylseleno)-Ala-OH undergoes various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group and convert the methylseleno group to a selenol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and deprotected alanine derivatives .
Scientific Research Applications
Boc-3-(Methylseleno)-Ala-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of selenium-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.
Industry: It is used in the development of novel materials and catalysts .
Mechanism of Action
The mechanism of action of Boc-3-(Methylseleno)-Ala-OH involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool in synthetic chemistry and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and selenium-containing amino acids such as Boc-3-(Methylthio)-Ala-OH and Boc-3-(Methylseleno)-Ser-OH .
Uniqueness
Boc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H17NO4Se |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
LCDYDFZQTGADFX-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
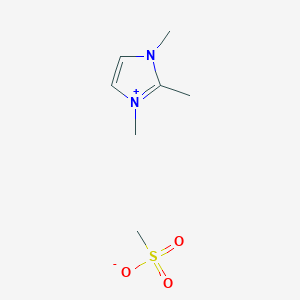
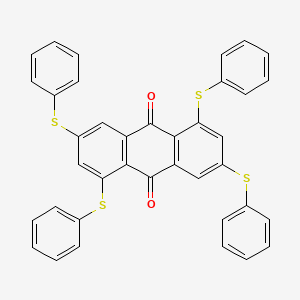
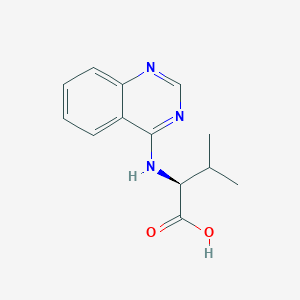

![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
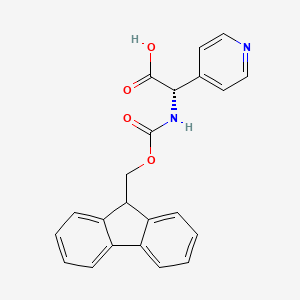
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
